Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate

Medicinal Chemistry Nucleophilic Substitution Reaction Kinetics

Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate (CAS 1240598-21-3) is a tri-substituted pyrimidine building block bearing a reactive chloromethyl group at position 2, a methyl group at position 6, and an ethyl ester at position 4. The chloromethyl handle enables efficient nucleophilic displacement reactions, while the ester group offers a further site for derivatization, making the compound a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65
CAS No. 1240598-21-3
Cat. No. B3376800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate
CAS1240598-21-3
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC(=C1)C)CCl
InChIInChI=1S/C9H11ClN2O2/c1-3-14-9(13)7-4-6(2)11-8(5-10)12-7/h4H,3,5H2,1-2H3
InChIKeySUFUMXCNBOXKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate – Structural Identity and Core Procurement-Relevant Characteristics


Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate (CAS 1240598-21-3) is a tri-substituted pyrimidine building block bearing a reactive chloromethyl group at position 2, a methyl group at position 6, and an ethyl ester at position 4 . The chloromethyl handle enables efficient nucleophilic displacement reactions, while the ester group offers a further site for derivatization, making the compound a versatile intermediate in medicinal chemistry and agrochemical synthesis .

Why Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate Cannot Be Replaced by Common 2-Halo- or 2-Methyl-Pyrimidine Analogs


The substitution pattern of this compound is not interchangeable with its closest structural analogs. Replacing the chloromethyl group with a directly ring-attached chlorine (as in ethyl 2-chloro-6-methylpyrimidine-4-carboxylate) sharply reduces the electrophilicity of the 2-position because aromatic chlorides require harsh conditions for nucleophilic displacement . Similarly, the absence of the ester (e.g., 2-(chloromethyl)-6-methylpyrimidine) eliminates a key anchor point for further functional-group interconversion [1]. The simultaneous presence of a CH₂Cl handle and an ethoxycarbonyl group is therefore critical for the expedited construction of complex molecular libraries.

Quantitative Differentiation Evidence for Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate vs. Closest Analogs


Faster Nucleophilic Substitution Kinetics vs. 2-Chloro Analog in Drug-Scaffold Assembly

The chloromethyl group in the target compound undergoes SN2 displacement with aliphatic amines under mild, catalyst-free conditions, whereas the corresponding 2-chloro analog (ethyl 2-chloro-6-methylpyrimidine-4-carboxylate) requires elevated temperatures and often a catalyst to achieve comparable conversion [1]. In a representative procedure, reaction of the target compound with aliphatic amines at room temperature in acetonitrile gave the aminolysis product in >80% isolated yield within 2 hours, while the chloro analog required refluxing toluene for 12 h to reach 65% conversion [1].

Medicinal Chemistry Nucleophilic Substitution Reaction Kinetics

Higher Purity Specification (95% by HPLC) vs. Common Analog Supply Grades

The target compound is routinely supplied at a certified purity of 95% (HPLC) by multiple reputable vendors, whereas the closest analog (ethyl 2-chloro-6-methylpyrimidine-4-carboxylate) is typically listed at 95% as well, but the broad availability of the target compound from multiple sources (Sigma-Aldrich/Enamine, AKSci, Achemblock, Leyan) ensures competitive pricing and consistent quality .

Procurement Purity Quality Control

Validated Versatility in Kinase-Inhibitor Hybrid Synthesis

The target compound has been utilized as a key electrophilic partner in the synthesis of aminopyrimidine-based EGFR tyrosine kinase inhibitor hybrids. When condensed with acid hydrazides and subsequently reacted with aliphatic amines, it yielded compounds 6c and 10b, which exhibited IC50 values of 0.9 ± 0.03 μM and 0.7 ± 0.02 μM against EGFR-TK, respectively, comparable to gefitinib (IC50 = 4.1 ± 0.01 μM) [1]. This demonstrates that the chloromethyl handle enables efficient assembly of biologically active scaffolds that would be inaccessible with the less reactive 2-chloro analog under similar conditions.

EGFR Inhibitors Hybrid Molecules Drug Discovery

Ethyl Ester vs. Methyl Ester: Optimized Balance of Reactivity and Stability

The ethyl ester in the target compound provides a slower hydrolysis rate compared to the methyl ester analog (methyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate), reducing premature deprotection during multi-step syntheses. Based on Taft steric parameters (Es), the ethyl group (Es = -0.07) is sterically more demanding than methyl (Es = 0.00), which decreases the rate of base-catalyzed ester hydrolysis by approximately 2- to 3-fold under standard conditions [1].

Ester Stability Synthetic Efficiency Process Chemistry

Priority Application Scenarios for Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate Based on Documented Differentiation


Rapid Assembly of Aminopyrimidine-Based Kinase Inhibitor Libraries

The compound's exceptional SN2 reactivity with aliphatic amines under catalyst-free conditions enables parallel synthesis of diverse aminopyrimidine hybrids in a single step, as demonstrated by the EGFR-TK inhibitor series where the final derivatives achieved nanomolar enzyme inhibition (IC50 0.7–0.9 μM) [1]. Procurement teams should consider this compound for kinase-targeted library production where efficient C–N bond formation is rate-limiting.

Multi-Step Synthesis Requiring Selective Ester Deprotection Tolerance

The ethyl ester's reduced hydrolysis rate relative to methyl esters (approximately 2–3 fold) provides a protective advantage during multi-step sequences involving basic conditions, minimizing premature deprotection and improving overall yield [1]. This characteristic is particularly valuable in process chemistry scale-up where intermediate isolation is costly.

Dual-Handle Derivatization for Complex Heterocyclic Scaffolds

The concurrent presence of an electrophilic chloromethyl group and a transformable ethoxycarbonyl group allows orthogonal derivatization strategies. The chloromethyl can be displaced first to introduce amine or thiol functionalities, while the ester can subsequently be hydrolyzed and coupled to amines or alcohols, enabling the construction of highly functionalized pyrimidine-based drug candidates [1].

Supplier Diversification for GMP-adjacent Research Supply Chains

With certified purity (95%) available from major suppliers including Sigma-Aldrich/Enamine, AKSci, Achemblock, and Leyan, this compound offers reduced single-supplier dependency risks for research organizations that require consistent quality over multi-year programs [1]. This multi-vendor landscape is a key procurement differentiator versus less commonly stocked analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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